3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine
Overview
Description
3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of fluorinated amino acids like this compound may involve more scalable methods such as continuous flow fluorination or the use of fluorine gas under controlled conditions. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can form strong hydrogen bonds and alter the electronic properties of the compound, affecting its binding affinity and specificity to molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)phenylalanine
- 2-Fluoro-3-(trifluoromethyl)phenylalanine
- 4-Fluoro-2-(trifluoromethyl)phenylalanine
Uniqueness
3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNYHDLRUBHIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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